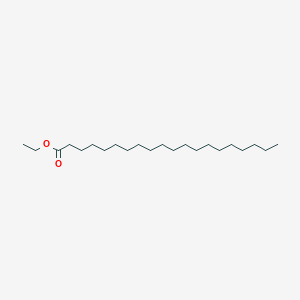

Ethyl arachidate

Description

Properties

IUPAC Name |

ethyl icosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKSMWBLSBAFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171335 | |

| Record name | Ethyl arachidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18281-05-5 | |

| Record name | Ethyl eicosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18281-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl arachidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018281055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl arachidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL ARACHIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKI20ZX76X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl Arachidate (CAS No. 18281-05-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl arachidate (B1238690) (CAS No. 18281-05-5), the ethyl ester of arachidic acid, is a long-chain saturated fatty acid ester with emerging biological significance. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methodologies, and biological activities. Notably, this document details its demonstrated anti-inflammatory and analgesic properties, supported by quantitative data and explicit experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical and Physical Properties

Ethyl arachidate is a white, crystalline solid at room temperature.[1] Its long, saturated hydrocarbon tail imparts a significant lipophilic character, influencing its solubility and biological interactions.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18281-05-5 | [1][2] |

| Synonyms | Ethyl eicosanoate, Arachidic acid ethyl ester | [1][2][3] |

| Molecular Formula | C₂₂H₄₄O₂ | [1][2][3] |

| Molecular Weight | 340.58 g/mol | [4] |

| Physical State | Solid, powder to crystal | [1][4] |

| Color | White to almost white | [1] |

| Melting Point | 44 °C | [1] |

| Boiling Point | 215 °C at 10 mmHg | [1] |

| Solubility | Almost transparent in hot methanol | [1] |

| LogP (estimated) | 10.270 | [1] |

Synthesis

This compound is typically synthesized via the Fischer-Speier esterification of arachidic acid with ethanol, catalyzed by a strong acid.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

Arachidic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (or other suitable acid catalyst)

-

Toluene (or another suitable water-immiscible solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add arachidic acid, a molar excess of absolute ethanol, and a suitable volume of toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as hot ethanol, to yield pure this compound as a white solid.

Analytical Methods

The identity and purity of this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

This protocol provides a general procedure for the analysis of fatty acid ethyl esters (FAEEs), which can be adapted for this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Sample Preparation (from a biological matrix):

-

Extraction: Perform a liquid-liquid extraction of the sample (e.g., plasma, tissue homogenate) using a suitable solvent system like hexane (B92381) or a chloroform:methanol mixture to isolate the lipid fraction.[5][6] An internal standard (e.g., ethyl heptadecanoate) should be added before extraction for accurate quantification.[6]

-

Solid-Phase Extraction (SPE) (Optional Clean-up): For complex matrices, the extract can be further purified using an amino-propyl silica (B1680970) SPE column to isolate the FAEE fraction.[6]

-

Solvent Evaporation and Reconstitution: Evaporate the solvent from the final extract under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.[6]

GC-MS Parameters (Example):

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 10:1

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by analyzing the magnetic properties of atomic nuclei.

Sample Preparation:

-

Dissolve a sufficient amount of the purified this compound sample in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer.

-

For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Expected Spectral Features: The ¹H and ¹³C NMR spectra of this compound will show characteristic signals corresponding to the ethyl group and the long acyl chain. The interpretation of these spectra will confirm the structure of the molecule.

Biological Activities

Recent studies have highlighted the significant anti-inflammatory and analgesic properties of this compound.[2][7]

Anti-inflammatory Activity

This compound has demonstrated both acute and chronic anti-inflammatory effects in various preclinical models.[2][7]

The following protocols are based on the study by Sokeng et al. (2020).[2]

Animals:

-

Wistar rats of either sex, weighing between 150-200g.

-

Animals are housed under standard laboratory conditions with free access to food and water.

-

All experimental procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Drug Administration:

-

This compound is suspended in an appropriate vehicle (e.g., palm oil) and administered orally (p.o.) at various doses (e.g., 12.5, 25, and 50 mg/kg body weight).

-

A vehicle control group and a positive control group (e.g., dexamethasone (B1670325) 5 mg/kg, p.o.) should be included.

a) Carrageenan-Induced Paw Edema (Acute Inflammation):

-

Administer the test substances (this compound, vehicle, or positive control) one hour before the induction of inflammation.

-

Inject 0.1 mL of a 1% carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume or diameter at regular intervals (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer or calipers.

-

Calculate the percentage inhibition of edema for each group compared to the control group.

b) Xylene-Induced Ear Edema (Acute Inflammation):

-

Administer the test substances one hour before the induction of inflammation.

-

Apply a standard volume of xylene to the inner surface of the right ear of each rat to induce edema.

-

After a specified time (e.g., 2 hours), sacrifice the animals and cut circular sections from both ears.

-

Weigh the ear sections and calculate the difference in weight between the right (treated) and left (untreated) ears to determine the extent of edema.

-

Calculate the percentage inhibition of edema for each group compared to the control group.

c) Cotton Pellet-Induced Granuloma (Chronic Inflammation):

-

Autoclave sterile cotton pellets (e.g., 10 mg).

-

Under light anesthesia, implant one cotton pellet subcutaneously in the axilla or groin region of each rat.

-

Administer the test substances daily for a period of 7 consecutive days.

-

On the 8th day, sacrifice the animals, dissect out the cotton pellets surrounded by granulomatous tissue, and dry them in an oven at 60°C until a constant weight is achieved.

-

Measure the dry weight of the granuloma and calculate the percentage inhibition of granuloma formation for each group compared to the control group.

Table 2: Anti-inflammatory Activity of this compound

| Experimental Model | Dose (mg/kg, p.o.) | Maximum Inhibition (%) | Source |

| Carrageenan-Induced Paw Edema | 50 | 62.5 | [2][7] |

| Xylene-Induced Ear Edema | 50 | 54.5 | [2][7] |

| Cotton Pellet-Induced Granuloma | 50 | 47.4 | [2][7] |

Analgesic Activity

This compound has shown central analgesic properties in preclinical models.[2][7]

This protocol is based on the study by Sokeng et al. (2020).[2]

Apparatus:

-

Hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5 °C).

Procedure:

-

Screen the animals for their baseline pain sensitivity by placing them on the hot plate and recording the reaction time (latency) in seconds for paw licking or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Administer the test substances (this compound, vehicle, or a positive control like morphine at 2.5 mg/kg) to different groups of animals.

-

Measure the reaction time on the hot plate at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

Calculate the percentage of analgesic activity for each group.

Table 3: Analgesic Activity of this compound in the Hot Plate Test

| Treatment | Dose (mg/kg) | Maximum Analgesic Percentage (%) | Source |

| This compound | 50 | 80.62 | [2] |

| Morphine | 2.5 | 80.00 | [2] |

Proposed Mechanism of Action

While the precise signaling pathway of this compound's anti-inflammatory and analgesic effects is not fully elucidated, it is hypothesized to involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and/or lipoxygenase (LOX).[2] These enzymes are responsible for the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes from arachidonic acid.

Applications

This compound's properties lend it to a variety of applications:

-

Pharmaceuticals: Due to its anti-inflammatory and analgesic effects, it holds potential for development as a therapeutic agent.[2][7] It can also be used as an excipient in drug formulations to enhance the solubility and bioavailability of active pharmaceutical ingredients.

-

Cosmetics: It can function as an emollient and thickening agent in creams and lotions.

-

Food Industry: It is used as a food additive and flavoring agent.

-

Research: It serves as a standard in lipidomic studies and in the investigation of fatty acid metabolism.

Safety and Handling

Detailed safety information is limited. It is recommended to handle this compound in accordance with good laboratory practices. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a long-chain fatty acid ester with well-documented anti-inflammatory and analgesic properties. This technical guide has provided a comprehensive overview of its chemical characteristics, synthesis, analysis, and biological activities, supported by detailed experimental protocols and quantitative data. The information compiled herein should serve as a valuable resource for researchers and professionals interested in exploring the therapeutic potential of this compound. Further research is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in more advanced preclinical and clinical settings.

References

- 1. This compound (18281-05-5) for sale [vulcanchem.com]

- 2. Anti-Inflammatory and Analgesic Effect of Arachic Acid Ethyl Ester Isolated from Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound =99 18281-05-5 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

What are the synonyms for Ethyl arachidate?

An In-depth Technical Guide to Ethyl Arachidate (B1238690)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl arachidate, a long-chain fatty acid ester, is a molecule of growing interest in the fields of pharmacology and materials science. It is formed from the formal condensation of the carboxy group of arachidic acid (a 20-carbon saturated fatty acid) with the hydroxy group of ethanol (B145695). This technical guide provides a comprehensive overview of its synonyms, chemical and physical properties, experimental protocols for its synthesis and purification, and its biological activities, with a focus on its anti-inflammatory and analgesic properties.

Synonyms and Chemical Identity

This compound is known by several other names in scientific literature and chemical catalogs. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous identification of the compound.

-

Ethyl eicosanoate

-

Arachidic acid ethyl ester

-

Eicosanoic acid, ethyl ester

-

Ethyl Arachate

CAS Number: 18281-05-5 Molecular Formula: C₂₂H₄₄O₂

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 340.58 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 44 - 50 °C | [3] |

| Boiling Point | ~369.10 °C @ 760 mm Hg (estimated) | [3] |

| Solubility | Soluble in methanol (B129727) and hexane (B92381). Very low solubility in water (3.643e-005 mg/L @ 25 °C, estimated) | [3] |

| Storage Temperature | -20°C | [2] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and biological evaluation of this compound.

Synthesis of this compound via Fischer Esterification

This compound can be synthesized through the Fischer esterification of arachidic acid with ethanol, using an acid catalyst.[4]

Materials:

-

Arachidic acid

-

Absolute ethanol (large excess)

-

Concentrated sulfuric acid (catalyst)

-

Toluene (B28343) (for azeotropic removal of water, optional)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine arachidic acid and a large excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). To drive the equilibrium towards the product, a Dean-Stark apparatus can be used with toluene to azeotropically remove the water formed during the reaction.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

If an excess of ethanol was used, it can be removed under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate (B1210297).

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude this compound can be purified using column chromatography followed by recrystallization.

Materials:

-

Silica (B1680970) gel (60-120 mesh)

-

Non-polar solvent (e.g., hexane)

-

Slightly more polar solvent (e.g., ethyl acetate)

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of hexane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The polarity of the eluent can be gradually increased to facilitate the separation.[6]

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing the pure this compound and evaporate the solvent.

Materials:

-

A suitable solvent (e.g., ethanol)

-

Erlenmeyer flask

-

Heating source

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the partially purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol) in an Erlenmeyer flask.

-

If any insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the flask in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals, for example, in a vacuum oven.

Evaluation of Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic properties of this compound have been evaluated using various in vivo models in rats.[7][8][9]

This model is used to assess the acute anti-inflammatory activity of a compound.

Procedure:

-

Animals are divided into control and treatment groups.

-

The treatment groups receive oral administration of this compound at different doses (e.g., 12.5, 25.0, and 50.0 mg/kg body weight). The control group receives the vehicle.

-

After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation.

-

The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated for the treated groups relative to the control group.

This is another model to evaluate acute anti-inflammatory effects.

Procedure:

-

Animals are divided into control and treatment groups.

-

The treatment groups receive oral administration of this compound at different doses.

-

One hour later, xylene is applied to the anterior and posterior surfaces of the right ear to induce edema.

-

After a specific time (e.g., 15 minutes), the animals are sacrificed, and circular sections are removed from both ears and weighed.

-

The difference in weight between the right and left ear punches is taken as a measure of edema.

-

The percentage inhibition of edema is calculated.

This model assesses the effect of a compound on the proliferative phase of inflammation.

Procedure:

-

Sterilized cotton pellets are implanted subcutaneously in the dorsal region of the rats.

-

The animals are treated with this compound at different doses daily for a set period (e.g., 7 days).

-

On the last day, the animals are sacrificed, and the cotton pellets, along with the granulomatous tissue, are excised, dried, and weighed.

-

The difference between the final and initial weight of the cotton pellets is calculated as the weight of the granuloma tissue.

-

The percentage inhibition of granuloma formation is determined.

This method is used to evaluate the central analgesic effect of a substance.

Procedure:

-

The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

The initial reaction time of each rat to the heat stimulus (e.g., licking of the paws or jumping) is recorded.

-

The animals are then treated with this compound at different doses.

-

The reaction time is measured again at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

-

An increase in the reaction time is considered as an analgesic effect.

Visualizations

Experimental Workflows

References

- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 2. mt.com [mt.com]

- 3. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (18281-05-5) for sale [vulcanchem.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. Anti-Inflammatory and Analgesic Effect of Arachic Acid Ethyl Ester Isolated from Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endogenous anti-inflammatory mediators from arachidonate in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. web.uvic.ca [web.uvic.ca]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Eicosanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl eicosanoate, the ethyl ester of eicosanoic acid, is a long-chain saturated fatty acid ester with significant applications in the pharmaceutical, cosmetic, and food industries.[1][2] This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows and biological pathways are visualized using Graphviz diagrams. This document is intended to serve as a critical resource for professionals engaged in research and development involving long-chain fatty acid esters.

Core Physical and Chemical Properties

Ethyl eicosanoate is a white to almost-white crystalline solid or powder at room temperature.[3] Its long, saturated hydrocarbon chain dictates its lipophilic character and influences its physical state and solubility.

Identifiers and Molecular Characteristics

A comprehensive list of identifiers for ethyl eicosanoate is provided in Table 1, including its CAS Registry Number, IUPAC name, and molecular formula.[4][5][6]

| Property | Value | Source(s) |

| IUPAC Name | ethyl icosanoate | [1] |

| Synonyms | Ethyl arachidate (B1238690), Arachidic acid ethyl ester, Eicosanoic acid ethyl ester | [4][5] |

| CAS Registry Number | 18281-05-5 | [4] |

| Molecular Formula | C₂₂H₄₄O₂ | [4] |

| Molecular Weight | 340.58 g/mol | [4] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCC(=O)OCC | [4] |

| InChIKey | YBKSMWBLSBAFBQ-UHFFFAOYSA-N | [4] |

Physical Properties

The key physical properties of ethyl eicosanoate are summarized in Table 2. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value | Conditions | Source(s) |

| Physical State | Solid | Room Temperature | [4] |

| Melting Point | 44 °C | - | [3] |

| Boiling Point | 215 °C | at 10 mmHg | [3] |

| Solubility | Almost transparent in hot methanol | - | [3] |

Experimental Protocols

Synthesis of Ethyl Eicosanoate

Ethyl eicosanoate can be synthesized through several methods, with Fischer esterification and transesterification being the most common.

This method involves the acid-catalyzed reaction of eicosanoic acid with ethanol (B145695).[7][8][9][10]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine eicosanoic acid (1 equivalent) and an excess of absolute ethanol (e.g., 10 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents), to the mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the crude product with a suitable organic solvent like diethyl ether or hexane (B92381).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.[11]

Fischer Esterification Workflow for Ethyl Eicosanoate Synthesis.

Transesterification involves the reaction of a triglyceride source of eicosanoic acid (e.g., certain vegetable oils) with ethanol in the presence of a catalyst.[12][13][14]

Protocol:

-

Catalyst Preparation: Prepare a solution of a base catalyst, such as potassium hydroxide (B78521) (1% w/w of the oil), in anhydrous ethanol.

-

Reaction: Heat the triglyceride source to a specified temperature (e.g., 60°C) in a reaction vessel with vigorous stirring. Add the catalyst-ethanol solution to the heated oil.

-

Reaction Monitoring: Maintain the temperature and stirring for the duration of the reaction (e.g., 1-2 hours).

-

Separation: After the reaction is complete, allow the mixture to settle. Two layers will form: an upper layer of ethyl esters (biodiesel) and a lower layer of glycerol.

-

Purification: Separate the ester layer and wash it with warm water to remove residual catalyst and glycerol. Dry the ester layer over anhydrous sodium sulfate. Further purification can be achieved by vacuum distillation.[7]

Transesterification Workflow for Ethyl Eicosanoate Synthesis.

Analytical Methods

The purity and structure of synthesized ethyl eicosanoate can be confirmed using a variety of analytical techniques.

GC-MS is a powerful tool for assessing the purity of ethyl eicosanoate and confirming its molecular weight.[15][16] The fragmentation pattern in the mass spectrum provides a unique fingerprint for the molecule.[3][6][17][18][19][20]

Protocol:

-

Sample Preparation: Dissolve a small amount of the purified ethyl eicosanoate in a volatile organic solvent such as hexane or dichloromethane.

-

Injection: Inject an aliquot of the sample into the GC-MS system.

-

GC Separation: Use a suitable capillary column (e.g., a non-polar column) and a temperature program that allows for the separation of the analyte from any impurities.

-

MS Analysis: As the compound elutes from the GC column, it is ionized (typically by electron ionization), and the resulting fragments are analyzed by the mass spectrometer.

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of ethyl eicosanoate, providing detailed information about the carbon-hydrogen framework.[21][22][23]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Spectral Analysis: Analyze the chemical shifts, multiplicities, and integration values to confirm the structure of the ethyl ester.

IR spectroscopy is used to identify the functional groups present in the molecule, particularly the characteristic ester carbonyl (C=O) stretch.[24][25][26][27][28]

Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid at the analysis temperature) or as a solution in a suitable solvent (e.g., CCl₄).

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

-

Spectral Interpretation: Identify the characteristic absorption bands, notably the strong C=O stretching vibration around 1740 cm⁻¹.

Biological Activity

Recent studies have highlighted the anti-inflammatory and analgesic properties of ethyl eicosanoate.[3][29]

Anti-inflammatory and Analgesic Effects

Oral administration of arachidic acid ethyl ester has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models.[29] The compound demonstrated efficacy in reducing carrageenan-induced paw edema and xylene-induced ear edema, which are common models for acute inflammation.[29] Furthermore, it showed activity in the cotton pellet-induced granuloma model, indicating an effect on chronic inflammation.[29] The analgesic properties were observed in the hot plate test, suggesting a central analgesic effect.[29]

The proposed mechanism for these effects involves the inhibition of cyclooxygenase (COX) enzymes, which in turn suppresses the synthesis of prostaglandins, key mediators of pain and inflammation.[29]

Proposed Mechanism of Anti-inflammatory Action of Ethyl Eicosanoate.

Conclusion

Ethyl eicosanoate is a well-characterized long-chain fatty acid ester with defined physical and chemical properties. Standardized protocols for its synthesis and analysis are readily available, enabling its use in a wide range of research and development applications. The emerging evidence of its anti-inflammatory and analgesic properties suggests potential therapeutic applications that warrant further investigation. This technical guide provides a foundational resource for scientists and researchers working with this versatile compound.

References

- 1. Ethyl arachidate | C22H44O2 | CID 29009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl icosanoate | 18281-05-5 | MOLNOVA [molnova.com]

- 3. Eicosanoic acid, ethyl ester [webbook.nist.gov]

- 4. larodan.com [larodan.com]

- 5. ethyl eicosanoate, 18281-05-5 [thegoodscentscompany.com]

- 6. Eicosanoic acid, ethyl ester [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. athabascau.ca [athabascau.ca]

- 11. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Ester synthesis by transesterification [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. nbinno.com [nbinno.com]

- 16. mdpi.com [mdpi.com]

- 17. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. An infrared spectroscopic method for quantitative analysis of fatty alcohols and fatty acid esters in machinery oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Anti-Inflammatory and Analgesic Effect of Arachic Acid Ethyl Ester Isolated from Propolis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Source and Synthesis of Ethyl Arachidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl arachidate (B1238690), the ethyl ester of the 20-carbon saturated fatty acid arachidic acid, is a molecule of growing interest in the scientific community, particularly for its potential therapeutic properties, including anti-inflammatory and analgesic effects. This technical guide provides a comprehensive overview of the biological sources and chemical synthesis of ethyl arachidate, tailored for professionals in research and drug development. It includes detailed experimental protocols for its isolation from natural sources and for its chemical and enzymatic synthesis, alongside a quantitative summary of its occurrence and synthesis yields. Furthermore, this guide illustrates key experimental workflows and a relevant biological signaling pathway through detailed diagrams to facilitate a deeper understanding of its context in both laboratory and biological systems.

Biological Sources of this compound

This compound has been identified in a variety of natural sources, with propolis being one of the most significant. Propolis, a resinous mixture produced by honeybees from tree buds, sap flows, and other botanical sources, is known for its complex chemical composition and diverse biological activities.

A key biological precursor to this compound is arachidic acid. For instance, analysis of Jordanian propolis has revealed an arachidic acid content of 7.4% of the total fatty acid composition.[1] While the direct concentration of this compound can vary, the presence of its precursor suggests its potential formation within the propolis matrix.

Quantitative Data on Biological Occurrence

The direct quantification of this compound in many biological matrices is still an area of active research. The table below summarizes the known occurrence of its precursor, arachidic acid, in a relevant biological source.

| Biological Source | Compound | Concentration (% of total fatty acids) | Reference |

| Jordanian Propolis | Arachidic Acid | 7.4% | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through both traditional chemical methods and more novel enzymatic approaches. The choice of method depends on factors such as desired purity, yield, and scalability.

Chemical Synthesis: Acid-Catalyzed Esterification

The most common method for synthesizing this compound is the Fischer-Speier esterification of arachidic acid with ethanol (B145695), using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[2][3] This reversible reaction is driven to completion by removing the water byproduct, often through azeotropic distillation with a Dean-Stark apparatus.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more specific alternative to chemical methods. Lipases, such as Novozym 435, can be used to catalyze the esterification of arachidic acid or the transesterification of triglycerides containing arachidic acid with ethanol.[4][5] This method can achieve high yields under gentle reaction conditions.

Quantitative Data on Synthesis Yields

The following table summarizes the reported yields for different methods of synthesizing fatty acid ethyl esters, providing a comparative overview for process development.

| Synthesis Method | Starting Material | Catalyst | Yield (%) | Reference |

| Acid-Catalyzed Esterification | Arachidic Acid & Ethanol | p-Toluenesulfonic acid | >90% (typical for Fischer esterification) | [6] |

| Enzymatic Transesterification | Camellia Oil Soapstocks & Diethyl Carbonate | Novozym 435 | 98.4% | [4] |

Experimental Protocols

Isolation of this compound from Propolis

This protocol is based on the methodology described for the isolation of compounds from Cameroonian propolis.[7]

1. Extraction:

- Macerate 75 g of crude propolis with ethanol (3 x 6 L) for 72 hours at room temperature.

- Combine the supernatants and concentrate under reduced pressure to obtain the crude ethanolic extract.

2. Chromatographic Separation:

- Subject the crude extract to column chromatography on silica (B1680970) gel.

- Elute the column with a gradient of n-hexane and ethyl acetate (B1210297) of increasing polarity.

- Collect fractions and monitor by thin-layer chromatography (TLC).

- Combine fractions containing the compound of interest.

3. Purification and Identification:

- Further purify the combined fractions using preparative TLC or recrystallization to obtain pure this compound.

- Confirm the identity and purity of the isolated compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Protocol for Acid-Catalyzed Esterification of Arachidic Acid

This protocol is a generalized procedure for Fischer-Speier esterification.[2][8]

1. Reaction Setup:

- In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine arachidic acid (1 equivalent), a large excess of ethanol (e.g., 10-20 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents). Toluene can be used as the azeotropic solvent.

- Heat the mixture to reflux with vigorous stirring.

2. Reaction Monitoring:

- Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap and by TLC analysis of the reaction mixture. The reaction is typically complete within 4-8 hours.

3. Work-up:

- Once the reaction is complete, cool the mixture to room temperature.

- Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

- Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

4. Purification:

- Purify the crude product by recrystallization from ethanol or acetone (B3395972) to obtain pure this compound as a white solid.

Protocol for Enzymatic Synthesis of this compound

This protocol is based on the enzymatic synthesis of fatty acid ethyl esters.[4][5]

1. Reaction Setup:

- In a reaction vessel, combine arachidic acid, ethanol (in a desired molar ratio, e.g., 1:3 acid to alcohol), and a lipase (B570770) catalyst (e.g., Novozym 435, 5-15% by weight of the substrates). The reaction can be run in a solvent-free system or in an organic solvent like hexane.

2. Reaction Conditions:

- Incubate the mixture at a controlled temperature (e.g., 50-60°C) with constant stirring for a specified period (e.g., 24 hours).

3. Enzyme Deactivation and Product Isolation:

- After the reaction, deactivate and remove the enzyme by filtration.

- If a solvent was used, remove it under reduced pressure.

4. Purification:

- The resulting this compound can be purified using column chromatography or distillation to achieve high purity.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Isolation from Propolis

Caption: Workflow for the isolation and purification of this compound from propolis.

Experimental Workflow for Chemical Synthesis

Caption: Workflow for the acid-catalyzed synthesis of this compound.

Anti-inflammatory Signaling Pathway Modulation

Caption: Potential modulation of the NF-κB inflammatory pathway by this compound.

Conclusion

This compound is an accessible compound from both natural and synthetic origins. Its presence in propolis highlights a potential for natural product-based drug discovery, while established chemical and emerging enzymatic synthesis routes offer viable pathways for its production at scale. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the development of novel therapeutics, particularly in the area of anti-inflammatory agents. Further research into the precise biological roles and mechanisms of action of this compound is warranted to fully unlock its therapeutic potential.

References

- 1. Phytochemical Tests, Assessment of Antioxidant Properties and Isolation of Two Compounds of Ethyl Acetate Extract of Chadian Propolis: Case of Bebotho (Southern Chad) [scirp.org]

- 2. benchchem.com [benchchem.com]

- 3. aocs.org [aocs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Ethyl Arachidate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl arachidate (B1238690) (also known as ethyl eicosanoate) is the ethyl ester of arachidic acid, a 20-carbon saturated fatty acid.[1][2] Its chemical formula is C₂₂H₄₄O₂, and it has a molecular weight of approximately 340.58 g/mol .[3] As a long-chain fatty acid ester, ethyl arachidate is a lipophilic and non-polar molecule, properties which fundamentally govern its solubility in various organic solvents.

Understanding the solubility of this compound is critical for a range of applications, including its use in the formulation of pharmaceuticals, where it can act as an excipient to enhance the solubility and bioavailability of active pharmaceutical ingredients.[1] It is also utilized in the manufacturing of cosmetics and as a reference standard in analytical chemistry. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details experimental protocols for its precise determination, and offers a logical workflow for this process.

Core Concepts: Predicting Solubility

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like." This means that non-polar solutes, such as this compound with its long hydrocarbon chain, will dissolve best in non-polar solvents. Conversely, it is expected to have limited solubility in polar solvents. The dissolution process for molecules like this compound is typically endothermic, meaning that solubility tends to increase with temperature.

Data Presentation: Solubility of this compound

Precise, experimentally determined quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively available in public literature. The following tables summarize the available qualitative information and provide comparative data for structurally similar compounds to infer the likely solubility behavior of this compound.

Table 1: Qualitative and Inferred Solubility of this compound

| Solvent | Chemical Class | Polarity | Expected Solubility | Observations/Notes |

| Hexane | Non-polar Aliphatic | Non-polar | High | A certified reference standard is available as a 10 mg/mL solution in hexane, indicating at least this level of solubility. |

| Chloroform | Halogenated | Slightly polar | Moderate to High | Normal saturated fatty acids are generally more soluble in chloroform.[4] |

| Methanol | Polar Protic (Alcohol) | Polar | Low to Moderate | Described as "almost transparent in hot Methanol," suggesting that solubility is limited at room temperature but increases with heat.[5][6] |

| Ethanol | Polar Protic (Alcohol) | Polar | Low | Likely to be sparingly soluble at room temperature. |

| Acetone | Ketone | Polar Aprotic | Low | Expected to have limited solubility. |

| Ethyl Acetate | Ester | Moderately Polar | Low to Moderate | Expected to be more soluble than in highly polar solvents like methanol. |

Table 2: Quantitative Solubility Data for Structurally Related Compounds

To provide a more quantitative perspective, the following table presents solubility data for mthis compound and stearic acid. This data can serve as a useful, albeit approximate, proxy for the behavior of this compound.

| Solvent | Compound | Temperature (°C) | Solubility |

| Ethanol | Mthis compound | Not Specified | 0.1 mg/mL[7] |

| Dimethylformamide (DMF) | Mthis compound | Not Specified | 2 mg/mL[7] |

| DMF:PBS (pH 7.2) (1:1) | Mthis compound | Not Specified | 0.5 mg/mL[7] |

| Ethanol | Stearic Acid | 28 | ~7.5 g/100g [8] |

| Methanol | Stearic Acid | 28 | ~3.5 g/100g [8] |

| Ethyl Acetate | Stearic Acid | 28 | ~11.5 g/100g [8] |

| Acetone | Stearic Acid | 28 | ~9.0 g/100g [8] |

Note: The data for stearic acid has been adapted from Heryanto et al. (2007) and is provided for illustrative purposes.[8]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the isothermal shake-flask method followed by gravimetric or chromatographic analysis is a standard and reliable approach.

Isothermal Shake-Flask Method

This method is widely used to determine the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in the temperature-controlled shaker set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. For long-chain esters, this can take between 24 to 72 hours. It is advisable to conduct a preliminary time-course study to determine the optimal equilibration time.

-

-

Phase Separation and Sampling:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved microparticles.

-

-

Quantification:

-

Dilute the filtered, saturated solution to a known volume with the same solvent.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent to ensure accurate quantification.

-

-

Data Calculation and Reporting:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).

-

Always report the temperature at which the solubility was determined.

-

The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of this compound solubility.

References

- 1. This compound (18281-05-5) for sale [vulcanchem.com]

- 2. This compound | C22H44O2 | CID 29009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. shodex.com [shodex.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. scienceasia.org [scienceasia.org]

The Natural Occurrence of Ethyl Arachidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl arachidate (B1238690), a long-chain fatty acid ethyl ester, is a naturally occurring compound found in a variety of biological sources, including plants and bee products. This technical guide provides a comprehensive overview of the current knowledge regarding its natural occurrence, biosynthesis, and biological activities, with a particular focus on its anti-inflammatory properties. Detailed experimental protocols for the extraction and quantification of ethyl arachidate are presented, alongside a summary of its known concentrations in different natural matrices. Furthermore, this guide explores the potential signaling pathways through which this compound may exert its physiological effects. The information compiled herein aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound (CH₃(CH₂)₁₈COOCH₂CH₃) is the ethyl ester of arachidic acid, a 20-carbon saturated fatty acid. While synthetic routes to this compound are well-established, its presence in nature has garnered increasing interest due to its potential biological activities. This document provides an in-depth examination of the natural occurrence of this lipophilic molecule.

Natural Occurrence of this compound

This compound has been identified in several natural sources, often as part of a complex mixture of lipids and other secondary metabolites.

Propolis

Propolis, a resinous mixture produced by honeybees from tree buds, sap flows, and other botanical sources, is a notable source of this compound. Studies have isolated and identified this compound from propolis extracts, where it is believed to contribute to the material's observed anti-inflammatory and analgesic properties. The concentration of this compound in propolis can vary depending on the geographical origin, the local flora, and the bee species.

Plant Kingdom

This compound has been detected in the stem bark of Buddleja cordata, a species of flowering plant. In this plant, it is present as a minor component among a series of long-chain fatty acid esters. While the parent fatty acid, arachidic acid, is found in various plants, including Moringa oleifera, the direct detection of this compound in these sources requires further investigation.

Fermented Foods and Beverages

Fatty acid ethyl esters (FAEEs) are known to be formed during the fermentation of various foods and beverages. While specific quantitative data for this compound in many of these products is scarce, it is plausible that it may be present in trace amounts in fermented products where both arachidic acid and ethanol (B145695) are available as precursors.

Table 1: Documented Natural Sources of this compound

| Natural Source | Organism/Product | Part/Fraction | Concentration | Reference(s) |

| Propolis | Honeybee product | Ethanolic extract | Not Quantified | [1] |

| Buddleja cordata | Plant | Stem bark | Minor component | [2] |

Biosynthesis of this compound

The biosynthesis of this compound in natural systems is not fully elucidated but is thought to occur via the esterification of arachidic acid with ethanol.

Precursors

-

Arachidic Acid: This saturated fatty acid is synthesized in plants and other organisms through the fatty acid synthase (FAS) complex, followed by elongation of shorter-chain fatty acids.

-

Ethanol: Ethanol can be produced in plants and microorganisms through various metabolic pathways, including glycolysis followed by fermentation.

Enzymatic Esterification

The formation of fatty acid ethyl esters is catalyzed by enzymes such as lipases and wax ester synthases. These enzymes can facilitate the condensation reaction between the carboxylic acid group of arachidic acid and the hydroxyl group of ethanol.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated notable anti-inflammatory and analgesic effects in preclinical studies.

Anti-inflammatory and Analgesic Effects

Studies on this compound isolated from propolis have shown its ability to reduce inflammation and pain in animal models. This suggests that this compound may modulate the inflammatory cascade.

Potential Signaling Pathways

The precise signaling pathways through which this compound exerts its anti-inflammatory effects are not yet fully understood. However, based on the known mechanisms of other fatty acid derivatives, several potential pathways can be hypothesized. Long-chain fatty acid ethyl esters may influence the production of eicosanoids, a class of signaling molecules that includes prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. It is plausible that this compound could modulate the activity of enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Experimental Protocols

Extraction of this compound from Propolis

This protocol describes a general procedure for the solvent extraction of this compound from a propolis sample.

Materials:

-

Raw propolis

-

Ethanol (95% or absolute)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filter paper

-

Glassware (beakers, flasks, etc.)

Procedure:

-

Grind the raw propolis into a fine powder.

-

Macerate the propolis powder in ethanol (e.g., 1:10 w/v) at room temperature with constant stirring for 24-48 hours.

-

Filter the ethanolic extract to remove solid residues.

-

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator.

-

Partition the concentrated extract between a mixture of hexane and dichloromethane (1:1 v/v) and water.

-

Collect the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain a lipid-rich extract containing this compound.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a direct GC-MS method for the quantification of this compound without the need for derivatization.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for lipid analysis (e.g., DB-5ms or equivalent)

GC-MS Parameters:

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | m/z 50-550 |

Quantification:

Quantification is performed using an external or internal standard method. A calibration curve is generated using standard solutions of this compound of known concentrations. The peak area of the characteristic ion(s) of this compound in the sample is compared to the calibration curve to determine its concentration.

Conclusion

This compound is a naturally occurring fatty acid ethyl ester with documented presence in propolis and Buddleja cordata. Its anti-inflammatory and analgesic properties make it a compound of interest for further pharmacological investigation and potential drug development. While current knowledge on its quantitative distribution and specific biosynthetic and signaling pathways is limited, the analytical methods outlined in this guide provide a framework for future research to fill these gaps. Further studies are warranted to explore a wider range of natural sources for the presence of this compound and to fully elucidate its mechanism of action.

References

Ethyl Arachidate in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl arachidate (B1238690), a long-chain saturated fatty acid ethyl ester (FAEE), is a non-oxidative metabolite of ethanol (B145695). While often studied as a biomarker for alcohol consumption, emerging evidence indicates that ethyl arachidate and other FAEEs are not mere bystanders but active modulators of lipid metabolism with significant pathophysiological implications. This technical guide provides an in-depth analysis of the function of this compound in lipid metabolism, focusing on its biochemical synthesis, its impact on cellular and systemic lipid profiles, and the molecular mechanisms underlying its effects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated metabolic and signaling pathways to serve as a comprehensive resource for researchers in lipidology, toxicology, and drug development.

Introduction

The metabolism of ethanol is predominantly oxidative, leading to the formation of acetaldehyde (B116499) and acetate. However, a smaller, non-oxidative pathway results in the esterification of ethanol with endogenous fatty acids, producing fatty acid ethyl esters (FAEEs). This compound (ethyl eicosanoate) is formed from the condensation of ethanol and arachidic acid (a 20-carbon saturated fatty acid).[1][2] Initially identified as markers of ethanol intake, FAEEs are now recognized as toxic metabolites that contribute to alcohol-induced organ damage, particularly in the pancreas, liver, and heart.[3] Their role extends beyond simple biomarkers, as they actively participate in and disrupt normal lipid metabolic processes. Understanding the specific function of this compound within this class of molecules is critical for elucidating the mechanisms of alcohol-related pathologies and for the development of potential therapeutic interventions.

Biochemical Synthesis and Degradation of this compound

The formation of this compound occurs enzymatically through the esterification of arachidic acid with ethanol. This process is catalyzed by several enzymes with FAEE synthase activity, including carboxylester lipase (B570770) (CEL). The synthesis is not limited to the liver; it occurs in various tissues, with the pancreas exhibiting particularly high FAEE synthase activity.[3]

The degradation of this compound occurs via hydrolysis, catalyzed by esterases, which cleaves the ester bond to release arachidic acid and ethanol. This process is crucial in determining the tissue residence time and overall toxicity of the molecule.

Below is a diagram illustrating the synthesis and degradation of this compound.

References

The Ester Trail: A Technical Guide to the Discovery and History of Fatty Acid Ethyl Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol (B145695), formed by the esterification of fatty acids with ethanol.[1] Initially identified as products of ethanol metabolism in various tissues, their significance has expanded from being mere biochemical curiosities to crucial mediators of alcohol-induced organ damage and reliable biomarkers of alcohol consumption.[2][3] This in-depth technical guide chronicles the discovery and history of FAEEs, detailing the key research milestones, experimental methodologies, and their evolving role in understanding the pathophysiology of alcohol-related diseases. We present a comprehensive overview of their synthesis and degradation, their toxic effects on various organs, and their clinical utility. Quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are detailed to aid in the replication and advancement of research in this field. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to provide a clear conceptual framework for understanding the complex biology of FAEEs.

Introduction: The Dawn of Non-Oxidative Ethanol Metabolism

The story of fatty acid ethyl esters (FAEEs) spans nearly four decades of research, evolving from the simple observation of their synthesis in different cells and tissues to the recognition of their significant role in ethanol-induced cellular injury.[4] Unlike the primary oxidative pathway of ethanol metabolism that produces acetaldehyde (B116499) and acetate, the non-oxidative pathway results in the formation of FAEEs.[5][6] This alternative metabolic route is particularly significant in organs susceptible to alcohol-induced damage, such as the pancreas, liver, heart, and brain.[5][7] The presence of FAEEs in these organs, often at concentrations that correlate with ethanol intake, has implicated them as key players in the pathogenesis of alcoholic pancreatitis, fatty liver disease, and fetal alcohol syndrome.[8][9][10] Moreover, their detection in various biological matrices, including blood, adipose tissue, hair, and meconium, has established them as sensitive and specific biomarkers for both acute and chronic alcohol consumption.[3][5][11]

A Historical Perspective: Key Milestones in FAEE Research

The journey of understanding FAEEs has been marked by several pivotal discoveries that have shaped our current knowledge.

-

Early Observations (pre-1980s): Initial studies on ethanol metabolism hinted at the existence of non-oxidative pathways, but the specific products and their biological significance remained largely unknown.

-

1980s: Identification and Initial Characterization: The first definitive identification and quantitation of FAEEs in biological specimens were achieved in the early 1980s.[12] Research during this decade focused on developing analytical methods for their detection and demonstrating their formation in various tissues, particularly the heart, laying the groundwork for linking them to alcoholic cardiomyopathy.[12]

-

1990s: Implication in Organ Damage and Biomarker Potential: The 1990s saw a surge in research implicating FAEEs as mediators of ethanol-induced organ damage.[4] Studies demonstrated their toxicity to cells and their presence in organs damaged by alcohol abuse.[7][13] It was also during this period that the potential of FAEEs as markers of ethanol intake was first seriously explored, with studies showing their presence in serum and adipose tissue following alcohol consumption.[14][15] The enzymes responsible for their synthesis, broadly termed FAEE synthases, began to be characterized.[13]

-

2000s - Present: Mechanistic Insights and Clinical Applications: The new millennium has been characterized by a deeper dive into the molecular mechanisms of FAEE-induced toxicity, including their effects on mitochondrial function and calcium signaling.[8] Their role in specific pathologies like alcoholic pancreatitis and fetal alcohol syndrome has been extensively investigated.[9][16] Furthermore, their application as biomarkers has been refined, with the development of sensitive methods for their detection in hair and meconium for long-term monitoring of alcohol use and prenatal exposure.[17][18]

The Biochemistry of FAEEs: Synthesis and Degradation

FAEEs are synthesized from the esterification of fatty acids with ethanol, a reaction that can be catalyzed by several enzymes.

Enzymatic Synthesis

Two main enzymatic activities have been described for FAEE synthesis:[19][20]

-

Fatty Acid Ethyl Ester Synthase (FAEES): This activity utilizes free fatty acids and ethanol as substrates. Several enzymes have been shown to possess FAEES activity, including carboxylester lipase (B570770) (CEL).[6][8]

-

Acyl-CoA:Ethanol O-Acyltransferase (AEAT): This pathway involves the esterification of ethanol with fatty acyl-CoAs.[6][13]

The relative contribution of these pathways appears to be tissue-specific.[6] For instance, FAEES activity is prominent in the pancreas, while both pathways are active in the liver.[8][13]

Non-Enzymatic Synthesis

While enzymatic synthesis is the primary route of FAEE formation in vivo, non-enzymatic formation can occur, particularly during sample processing if alcohols are used for extraction.[12]

Degradation

FAEEs are hydrolyzed back to free fatty acids and ethanol by esterases.[7] This degradation occurs in various cellular compartments, including the mitochondria and microsomes.[7] The half-life of FAEEs is significantly longer than that of ethanol itself, contributing to their utility as biomarkers. For example, the half-life of FAEEs in adipose tissue of laboratory animals is approximately 16 hours, which is four times greater than that of alcohol.[15]

Pathophysiological Roles of FAEEs

A growing body of evidence points to the direct contribution of FAEEs to the cellular damage observed in alcohol-related diseases.

Alcoholic Pancreatitis

FAEEs are considered key mediators of alcohol-induced pancreatitis.[8][21] They are synthesized within pancreatic acinar cells and have been shown to cause:

-

Intracellular Calcium Dysregulation: FAEEs trigger a sustained increase in cytosolic calcium concentrations, primarily through their action on inositol (B14025) trisphosphate receptors.[8]

-

Mitochondrial Dysfunction: The elevated calcium levels lead to mitochondrial depolarization, uncoupling of oxidative phosphorylation, and ultimately, a drop in cellular ATP levels.[8] This mitochondrial injury is a critical event in the initiation of pancreatitis.

-

Premature Activation of Digestive Enzymes: The combination of calcium overload and energy depletion can lead to the premature activation of trypsinogen (B12293085) to trypsin within the acinar cells, a hallmark of pancreatitis.[21]

Alcoholic Liver Disease

Recent studies have highlighted the role of FAEEs in acute ethanol-mediated hepatotoxicity.[10] High blood ethanol levels, rather than acetaldehyde, were associated with acute liver injury, which correlated with increased serum levels of free fatty acids and FAEEs.[10] These FAEEs were found to induce endoplasmic reticulum (ER) stress in hepatocytes, contributing directly to liver injury.[10]

Fetal Alcohol Spectrum Disorders (FASD)

FAEEs have been implicated in the teratogenic effects of ethanol.[9] They can accumulate in the placenta and fetal tissues after maternal alcohol consumption.[9][22] The presence of FAEEs in meconium, the first stool of a newborn, is a reliable indicator of prenatal alcohol exposure.[18][22] Furthermore, elevated levels of specific FAEEs in meconium have been associated with poorer neurodevelopmental outcomes in infants.[18]

FAEEs as Biomarkers of Alcohol Consumption

The longer half-life of FAEEs compared to ethanol makes them valuable biomarkers for detecting both recent and chronic alcohol use.[3][5]

-

Short-Term Markers: Serum FAEE levels rise rapidly after alcohol ingestion and can remain detectable for up to 24 hours, even when blood alcohol concentration is negligible.[5][14]

-

Long-Term Markers: FAEEs accumulate in tissues with slow turnover rates, such as hair and adipose tissue.[15][23] Analysis of FAEEs in hair provides a retrospective window of alcohol consumption spanning several months.[23][24]

-

Prenatal Exposure Markers: As mentioned, FAEEs in meconium serve as a specific and sensitive biomarker for fetal alcohol exposure.[11][22][25]

Quantitative Data Summary

The following tables summarize key quantitative data related to FAEEs from various studies.

Table 1: FAEE Concentrations in Human Tissues

| Tissue | Condition | FAEE Concentration | Reference |

| Adipose Tissue | Chronic Alcoholics (undetectable blood ethanol) | 300 ± 46 nmol/g | [15] |

| Adipose Tissue | Unintoxicated Nonalcoholics | 43 ± 13 nmol/g | [15] |

| Serum | Hospital Emergency Room Patients (positive blood ethanol) | Correlated with blood ethanol (r = 0.57) | [14] |

| Hair | Fatalities with Excessive Alcohol Consumption | 2.5–13.5 ng/mg (mean, 6.8 ng/mg) | [23] |

| Hair | Alcoholics in Treatment | 0.92–11.6 ng/mg (mean, 4.0 ng/mg) | [23] |

| Hair | Moderate Social Drinkers | 0.20–0.85 ng/mg (mean, 0.41 ng/mg) | [23] |

| Hair | Teetotalers | 0.06–0.37 ng/mg (mean, 0.16 ng/mg) | [23] |

| Meconium | Prenatal Alcohol Exposure | Cumulative FAEE > 2 nmol/g considered positive | [11] |

Table 2: FAEEs in Meconium as Biomarkers for Prenatal Alcohol Exposure

| FAEE | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value | Reference |

| Ethyl Linoleate | 88% | 64% | 9% | 99% | [26] |

| Ethyl Linoleate | 26.9% | 96.8% | 96.2% | - | [22][25] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in FAEE research.

Quantification of FAEEs in Meconium by GC/MS

This protocol is adapted from methodologies described for the analysis of FAEEs in meconium.[22][26]

Objective: To extract, isolate, and quantify FAEEs from meconium samples.

Materials:

-

Meconium sample (0.5 g)

-

Distilled water

-

Internal standard (e.g., ethyl heptadecanoate)

-

Acetone

-

Silica (B1680970) column for chromatography

-

Gas chromatograph with mass spectrometry detector (GC/MS)

Procedure:

-

Homogenization: Weigh 0.5 g of meconium and place it in a suitable tube. Add 3.5 mL of distilled water and vortex until the mixture is homogeneous.[22]

-

Internal Standard Spiking: Add a known amount of the internal standard (e.g., 8 µg/g of meconium) to the homogenized sample.[22]

-

Extraction: Add 3.5 mL of hexane to the sample, vortex vigorously, and centrifuge to separate the layers.[22] An alternative extraction uses acetone/hexane.[26]

-

Isolation: Isolate the FAEEs from the hexane extract using silica column chromatography.[26]

-

GC/MS Analysis: Analyze the isolated FAEEs using GC/MS. The gas chromatograph separates the individual FAEEs, and the mass spectrometer provides identification and quantification.[22][26] Use positive chemical ionization (PCI) in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[22]

-

Quantification: Calculate the concentration of each FAEE based on the peak area relative to the internal standard.

Analysis of FAEEs in Hair by HS-SPME and GC/MS

This protocol is based on methods for analyzing FAEEs in hair as long-term markers of alcohol consumption.[24][27]

Objective: To determine the concentration of FAEEs in hair segments.

Materials:

-

Hair sample, segmented if required

-

n-heptane (for washing)

-

Dimethyl sulfoxide (B87167) (DMSO)-n-heptane mixture (for extraction)

-

Deuterated internal standards

-

Headspace solid-phase microextraction (HS-SPME) fibers

-

Gas chromatograph with mass spectrometry detector (GC/MS)

Procedure:

-

Decontamination: Wash the hair sample with n-heptane to remove external contaminants.[24]

-

Extraction: Extract the FAEEs from the hair using a DMSO-n-heptane mixture.

-

Internal Standard Spiking: Add deuterated internal standards to the extract for accurate quantification.[24]

-

HS-SPME: Perform headspace solid-phase microextraction of the extract to concentrate the volatile FAEEs.[24]

-

GC/MS Analysis: Analyze the SPME fiber by GC/MS.

-

Quantification: Quantify the concentrations of ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate (B1226849) against the internal standards.[24]

Visualizing FAEE Biology: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in FAEE research.

FAEE Synthesis Pathways

Caption: Enzymatic pathways for the synthesis of fatty acid ethyl esters (FAEEs).

FAEE-Mediated Pancreatic Acinar Cell Injury